Carboxymethylazanide;cobalt(3+)

Description

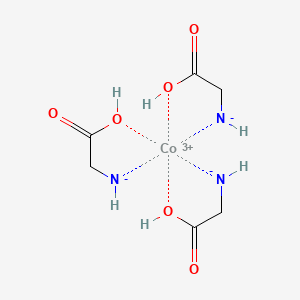

Carboxymethylazanide;cobalt(3+) is a cobalt(III)-based coordination complex with a ligand system derived from carboxymethyl-substituted azanide groups. These compounds are synthesized from inexpensive precursors, such as cobalt salts and chiral diamines, yielding stable salts like L-23+2Cl·BArf and L-23+2I·BArf, which exhibit exceptional performance in nuclear magnetic resonance (NMR)-based chiral discrimination .

Propriétés

IUPAC Name |

carboxymethylazanide;cobalt(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4NO2.Co/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFZIEJZTJQORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)[NH-].C(C(=O)O)[NH-].C(C(=O)O)[NH-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12CoN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14221-43-3 | |

| Record name | NSC187646 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC187635 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Carboxymethylazanide;cobalt(3+) can be synthesized through various methods, including:

Ligand Exchange Reactions: This involves the reaction of cobalt(III) salts with carboxymethylazanide ligands under controlled conditions. The reaction typically requires a solvent such as water or ethanol and may be facilitated by heating or stirring.

Redox Reactions: Cobalt(II) salts can be oxidized to cobalt(III) in the presence of carboxymethylazanide ligands. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Industrial Production Methods: Industrial production of carboxymethylazanide;cobalt(3+) may involve large-scale ligand exchange reactions in batch reactors. The process would include steps such as:

- Dissolution of cobalt(III) salts in a suitable solvent.

- Addition of carboxymethylazanide ligands.

- Controlled heating and stirring to ensure complete reaction.

- Purification of the product through crystallization or filtration.

Types of Reactions:

Oxidation-Reduction Reactions: Carboxymethylazanide;cobalt(3+) can undergo redox reactions where cobalt(III) is reduced to cobalt(II) or oxidized to higher oxidation states.

Substitution Reactions: The carboxymethylazanide ligand can be replaced by other ligands in the presence of suitable reagents, leading to the formation of new coordination compounds.

Complexation Reactions: Carboxymethylazanide;cobalt(3+) can form complexes with other metal ions or organic molecules, enhancing its reactivity and stability.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Solvents: Water, ethanol, acetonitrile.

Major Products:

Cobalt(II) Complexes: Formed through reduction reactions.

Mixed-Ligand Complexes: Formed through substitution or complexation reactions.

Applications De Recherche Scientifique

Carboxymethylazanide;cobalt(3+) has a wide range of applications in scientific research:

Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.

Materials Science: It is used in the synthesis of advanced materials, such as magnetic nanoparticles and coordination polymers.

Electrochemistry: Carboxymethylazanide;cobalt(3+) is studied for its electrochemical properties and potential use in energy storage devices.

Mécanisme D'action

The mechanism of action of carboxymethylazanide;cobalt(3+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt center can undergo redox changes, allowing it to participate in electron transfer reactions. The carboxymethylazanide ligand stabilizes the cobalt center and influences its reactivity by providing a specific coordination environment. Molecular targets include organic molecules and metal ions, with pathways involving ligand exchange, redox reactions, and complexation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Cobalt(III) Compounds

Cobalt(III) Tricaation Complexes (e.g., L-23+ Systems)

- Structure and Synthesis : The L-23+ system features three ethylenediamine-derived ligands coordinated to a cobalt(III) center. Its synthesis involves straightforward salt metathesis reactions (e.g., L-23+3Cl with KI in acetone, yielding L-23+3I at 97% efficiency) .

- Applications: These complexes excel as chiral sensing agents (CSAs), enabling discrimination of prochiral groups (e.g., esters, amines, sulfoxides) at low loadings (1–100 mol%) .

- Advantages :

Cobalt(III) Chloropentaammine Chloride ([Co(NH3)5Cl]Cl2)

- Structure and Synthesis : A classical coordination complex with five ammonia ligands and one chloride ion. It is synthesized via ammoniation of cobalt(II) chloride under oxidative conditions .

- Applications : Primarily used in industrial catalysis and as a precursor for cobalt oxide materials. Unlike L-23+, it lacks chiral sensing capabilities due to its simpler ligand environment.

- Key Differences: Limited functional group interaction due to non-chiral, monodentate ligands. Higher sensitivity to moisture and thermal degradation compared to L-23+ .

Vitamin B12 (Cobalamin)

- Structure: A biologically active cobalt(III) corrin complex with a carboxymethylazanide-like ligand system. The cobalt center is coordinated to a dimethylbenzimidazole group and a reactive upper axial ligand (e.g., methyl, adenosyl) .

- Applications : Essential for enzymatic reactions (e.g., methyl transfer, DNA synthesis). Unlike synthetic L-23+, its utility is restricted to biochemical contexts due to structural complexity and sensitivity to pH changes .

Comparison with Cobalt(II) Compounds

Cobalt(II) Bromide (CoBr2)

- Properties : Red, water-soluble solid used as a Lewis acid catalyst in organic synthesis .

- Contrast with Co(III) :

- Lower oxidation state reduces stability in oxidizing environments.

- Lacks chiral discrimination ability due to absence of tailored ligand geometry.

Cobalt(II) Nitrite (Co(NO3)2)

- Applications : Employed in pigment production and metallurgy. Its redox activity contrasts with the oxidative resilience of Co(III) complexes like L-23+ .

Physicochemical and Spectroscopic Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.